An In-depth Technical Guide to 2-Bromo-4,4-dimethylhexane
An In-depth Technical Guide to 2-Bromo-4,4-dimethylhexane
CAS Number: 1486681-07-5
Disclaimer: Specific experimental data and applications for 2-Bromo-4,4-dimethylhexane are limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and contextualizes its potential synthesis and reactivity based on established principles of organic chemistry for secondary bromoalkanes. The experimental protocols described are general methods applicable to the synthesis of similar compounds.
Introduction
2-Bromo-4,4-dimethylhexane is a halogenated alkane characterized by a bromine atom at the second position of a hexane (B92381) chain with two methyl groups at the fourth position. As a secondary bromoalkane, it serves as a potential intermediate in organic synthesis, offering a reactive handle for the introduction of various functional groups through nucleophilic substitution and elimination reactions. Its structure presents steric hindrance around the tertiary carbon at the 4-position, which can influence its reactivity. This guide is intended for researchers, scientists, and drug development professionals, providing a summary of its chemical properties and potential synthetic utility.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Bromo-4,4-dimethylhexane.
| Property | Value | Source |
| CAS Number | 1486681-07-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₇Br | [1][2][3][4] |
| Molecular Weight | 193.12 g/mol | [1][2][5] |
| IUPAC Name | 2-bromo-4,4-dimethylhexane | [1] |
| SMILES | CCC(C)(C)CC(C)Br | [1][3] |
| InChI | InChI=1S/C8H17Br/c1-5-8(3,4)6-7(2)9/h7H,5-6H2,1-4H3 | [1][4] |
| InChIKey | YVJPSFVBWCCFKL-UHFFFAOYSA-N | [1][4] |
| Purity (typical) | 98% | [2][5] |
| Appearance | Not specified (likely a liquid) |
Synthesis and Experimental Protocols
General Protocol for Radical Bromination of an Alkane
This method involves the free-radical substitution of a hydrogen atom with a bromine atom. For 4,4-dimethylhexane, this reaction would likely yield a mixture of products, with the secondary carbons being more reactive than the primary ones. The selectivity for the 2-position would be influenced by the relative stability of the secondary radical.
Reaction: 4,4-dimethylhexane + Br₂ --(uv light or heat)--> 2-Bromo-4,4-dimethylhexane + HBr
Experimental Workflow:
Caption: General workflow for the radical bromination of an alkane.
Detailed Methodology:
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Preparation: A solution of the starting alkane (e.g., 4,4-dimethylhexane) in a suitable inert solvent like carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.
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Reaction: The solution is heated to reflux or irradiated with a UV lamp to initiate the reaction. A solution of bromine in the same solvent is added dropwise. The reaction is monitored by the disappearance of the bromine color.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess bromine is quenched by washing with a solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent like magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to isolate 2-Bromo-4,4-dimethylhexane.
General Protocol for Synthesis from the Corresponding Alcohol
This method involves the conversion of the hydroxyl group of 4,4-dimethylhexan-2-ol (B13611733) into a bromide using a suitable brominating agent.
Reaction: 4,4-dimethylhexan-2-ol + PBr₃ -> 2-Bromo-4,4-dimethylhexane + H₃PO₃
Experimental Workflow:
Caption: General workflow for the synthesis of a bromoalkane from an alcohol.
Detailed Methodology:
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Preparation: The starting alcohol, 4,4-dimethylhexan-2-ol, is dissolved in a dry, inert solvent such as diethyl ether in a flask under an inert atmosphere and cooled in an ice bath.
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Reaction: Phosphorus tribromide (PBr₃) is added dropwise to the cooled solution with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time to ensure complete conversion.
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Work-up: The reaction mixture is cooled and then carefully poured over ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation.
Reactivity and Potential Applications in Drug Discovery
As a secondary bromoalkane, 2-Bromo-4,4-dimethylhexane is expected to undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The specific pathway is dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
The bromine atom can be displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds, a fundamental transformation in the synthesis of more complex molecules, including potential drug candidates.
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Sₙ2 Mechanism: With strong, sterically unhindered nucleophiles in a polar aprotic solvent, a bimolecular substitution is likely.
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Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, a unimolecular pathway involving the formation of a secondary carbocation intermediate may occur.
Caption: Competing Sₙ1 and Sₙ2 nucleophilic substitution pathways.
Elimination Reactions
In the presence of a strong, sterically hindered base, 2-Bromo-4,4-dimethylhexane can undergo elimination to form alkenes. The major product will be determined by Zaitsev's rule (more substituted alkene) or Hofmann's rule (less substituted alkene), depending on the steric bulk of the base.
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E2 Mechanism: A concerted, bimolecular elimination favored by strong bases.
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E1 Mechanism: A unimolecular elimination that proceeds through a carbocation intermediate, competing with the Sₙ1 reaction.
Caption: Competing E1 and E2 elimination pathways.
Role in Drug Discovery
While there is no specific information on the use of 2-Bromo-4,4-dimethylhexane in drug discovery, bromoalkanes, in general, are valuable precursors. They can be used to introduce alkyl chains into larger molecules, which can modulate properties like lipophilicity, binding affinity, and metabolic stability. For instance, the bromo group can be substituted by nitrogen, oxygen, or sulfur nucleophiles to create amines, ethers, and thioethers, which are common functional groups in pharmaceutical compounds.
Safety Information
As with any halogenated hydrocarbon, 2-Bromo-4,4-dimethylhexane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Specific toxicity data is not available, but it should be treated as a potentially hazardous chemical.
Conclusion
2-Bromo-4,4-dimethylhexane is a secondary bromoalkane with potential as a synthetic intermediate. Although specific applications and detailed experimental procedures for this compound are not well-documented, its reactivity can be predicted based on the established chemistry of similar halogenated alkanes. This guide provides a framework for its synthesis and potential transformations, offering a valuable resource for chemists in research and development. Further investigation is required to fully characterize its properties and explore its utility in synthetic and medicinal chemistry.
